molecular formula C13H19ClFN B1469791 N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride CAS No. 1423025-57-3

N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride

Cat. No.: B1469791
CAS No.: 1423025-57-3
M. Wt: 243.75 g/mol
InChI Key: BOXSGDGTTRJRSO-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride (CAS 1423025-57-3) is a chemical compound with a molecular formula of C 13 H 19 ClFN and a molecular weight of 243.75 g/mol . This research chemical is supplied as a powder with a specified purity of 95% and is intended for Research Use Only. It is not for diagnostic or therapeutic use . Structurally, this compound is a secondary amine featuring a cyclohexyl group and a 2-fluorobenzyl group . This architecture is characteristic of Mannich base -type compounds, a class known for a wide spectrum of potential biological activities and extensive applications in medicinal chemistry and drug design . Mannich bases are frequently investigated as core structures in the development of new pharmacologically active agents. Compounds with similar structural motifs have been identified in patent literature for their potential protective activity against toxins and viruses with intracellular modes of action . Furthermore, analogous cyclohexylamine derivatives are researched as subtype-selective NMDA receptor antagonists , suggesting potential applicability in studies related to neurodegenerative conditions, cerebral ischemia, and brain injury . Researchers may explore this compound as a valuable building block or intermediate in synthetic chemistry or as a candidate for screening in various biological assays. Handling Precautions: This compound requires careful handling. Hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) and adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;/h4-6,9,12,15H,1-3,7-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXSGDGTTRJRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-57-3
Record name Benzenemethanamine, N-cyclohexyl-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexanamine backbone substituted with a 2-fluorobenzyl group. This structural configuration suggests potential interactions with various neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Receptor Interactions

  • Serotonin Receptors : Initial studies indicate that compounds with similar structures exhibit activity at serotonin receptors, particularly the 5-HT2C receptor. For instance, N-substituted analogs have shown selective agonist activity at this receptor, which is linked to mood regulation and appetite control .
  • Norepinephrine Activity : The compound's cyclohexanamine structure suggests potential sympathomimetic effects. Similar compounds have been shown to enhance norepinephrine-induced contractions in various models, indicating possible applications in treating conditions like hypotension or certain types of shock .
  • NMDA Receptor Antagonism : While specific data on this compound is limited, related compounds have been identified as NMDA receptor antagonists, which are useful in treating neurological disorders such as depression and anxiety .

In Vivo Studies

A study investigating the contractile mechanisms of cyclohexylamine derivatives demonstrated that these compounds could enhance norepinephrine-induced contractions in rat models. This suggests that this compound may similarly influence sympathetic nervous system activity .

In Vitro Studies

Research on related compounds has shown significant effects on nitric oxide (NO) production in macrophages, indicating anti-inflammatory properties. For example, a compound with structural similarities reduced LPS-induced NO secretion significantly compared to controls, highlighting its potential therapeutic role in inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

CompoundActivity TypeIC50/EC50 (μM)Reference
N-[(2-fluorophenyl)methyl]cyclohexanamineSerotonin 5-HT2C Agonist23
CyclohexylamineNorepinephrine Contraction-
Related CompoundNO Production Inhibition48.29 ± 0.71

Scientific Research Applications

Chemical Properties and Structure

N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride has the following chemical properties:

  • Chemical Formula : C13_{13}H19_{19}ClFN
  • Molecular Weight : 243.75 g/mol
  • IUPAC Name : N-[(2-fluorophenyl)methyl]cyclohexanamine; hydrochloride
  • Appearance : Powder

This compound's structure includes a cyclohexanamine core with a fluorinated phenyl group, which influences its reactivity and biological interactions.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in:

  • Organic Synthesis : It acts as a reagent in organic reactions, facilitating the formation of new compounds.
  • Material Science : Its properties can be exploited in developing new materials with specific functionalities.

Research has indicated that this compound may possess several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation in vitro, showing promise as a lead compound for further development in cancer therapy.

Table 1 summarizes the biological activities observed in various studies:

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerInhibits proliferation of cancer cells
CNS ActivityPotential interaction with neurotransmitter systems

Medical Applications

This compound is under investigation for its therapeutic potential in treating various conditions:

  • Neurological Disorders : It may modulate neurotransmitter systems, specifically targeting receptors involved in cognitive functions and mood regulation.
  • Psychiatric Disorders : There is ongoing research into its efficacy as an adjunct treatment for schizophrenia and other mood disorders by enhancing glycine levels through inhibition of glycine transporters .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological systems:

  • Study on Anticancer Activity :
    • Researchers evaluated the compound's effect on several cancer cell lines, reporting significant inhibition of cell growth at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuropharmacological Study :
    • A study investigated its role in modulating NMDA receptor activity, suggesting that it could enhance cognitive function by increasing glycine availability in the brain. This mechanism may offer a novel approach to treating cognitive deficits associated with schizophrenia .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Arylalkylamine Class

The compound shares structural motifs with psychoactive arylalkylamines, particularly the NBOMe/NBF series. Key comparisons include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties
N-[(2-fluorophenyl)methyl]cyclohexanamine HCl C₁₃H₁₉ClFN Cyclohexanamine backbone + 2-fluorobenzyl 243.45* No available activity data; structural similarity to serotonergic agonists
25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxybenzeneethanamine HCl) C₁₇H₁₈ClFNO₂·HCl Phenethylamine backbone + 4-chloro-2,5-dimethoxyphenyl + 2-fluorobenzyl 363.84* Psychoactive; acts as a potent 5-HT₂A receptor agonist
25I-NBF HCl (N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine HCl) C₁₇H₁₈FINO₂·HCl Phenethylamine backbone + 4-iodo-2,5-dimethoxyphenyl + 2-fluorobenzyl 482.70* High receptor binding affinity; associated with hallucinogenic effects
N-(2,2,2-trifluoroethyl)cyclohexanamine HCl C₈H₁₅ClF₃N Cyclohexanamine backbone + trifluoroethyl 217.66 Enhanced lipophilicity due to trifluoromethyl group; no activity data
N-(cyclohexylmethyl)cyclohexanamine HCl C₁₃H₂₆ClN Cyclohexanamine backbone + cyclohexylmethyl 231.80 Increased steric bulk; potential impact on CNS penetration
Deschloroketamine HCl C₁₃H₁₇NO·HCl Arylcyclohexylamine backbone + phenyl + ketone 239.70 NMDA receptor antagonist; dissociative anesthetic properties

*Calculated based on atomic masses.

Key Structural and Functional Differences

  • Substituent Effects: The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues, as fluorine often reduces oxidative degradation . However, this is speculative due to the lack of direct data. Cyclohexylmethyl substitution () adds steric hindrance, which could reduce receptor binding efficiency relative to the smaller 2-fluorobenzyl group .
  • Backbone Variations :

    • The phenethylamine backbone in 25C-NBF and 25I-NBF () confers affinity for serotonin receptors, whereas the cyclohexanamine backbone in the target compound may favor interactions with dopamine or NMDA receptors, as seen in deschloroketamine () .

Preparation Methods

General Synthetic Route

The synthesis of N-[(2-fluorophenyl)methyl]cyclohexanamine typically starts from cyclohexylamine and 2-fluorobenzyl derivatives. The key step involves the formation of the secondary amine via:

The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid in an appropriate solvent, usually an organic medium or aqueous solution, to precipitate the stable hydrochloride salt form.

Detailed Synthetic Procedure

Based on available industrial and research protocols, the preparation can be summarized as follows:

Step Reagents and Conditions Description
1. Formation of N-[(2-fluorophenyl)methyl]cyclohexanamine Cyclohexylamine + 2-fluorobenzyl chloride or 2-fluorobenzaldehyde, base (e.g., triethylamine), solvent (e.g., ethanol or acetonitrile), reductive agent if aldehyde used (e.g., NaBH4) Alkylation or reductive amination to form the secondary amine
2. Isolation of free amine Solvent extraction, drying, and purification by distillation or chromatography Purification of the amine intermediate
3. Formation of hydrochloride salt Treatment of free amine with HCl gas or 2N HCl aqueous solution, stirring at 20°C for 20 min Salt formation to enhance stability and solubility
4. Isolation of hydrochloride salt Filtration, washing, drying under vacuum Isolation of pure this compound

This procedure is consistent with typical amine hydrochloride formation methods and is supported by analogous processes described in patent literature and chemical supplier data.

Catalytic and Coupling Methods

Catalytic deaminative coupling reactions using ruthenium catalysts with suitable ligands have been reported for the synthesis of N-[(2-fluorophenyl)methyl]cyclohexanamine base compounds. These methods offer selective formation of the secondary amine under mild conditions and may provide higher yields or cleaner products compared to classical alkylation.

Research Findings and Analysis

  • The hydrochloride salt form is preferred for its enhanced aqueous solubility and chemical stability, which is critical for handling and further pharmaceutical applications.
  • The reductive amination route is efficient and widely used due to the commercial availability of starting materials and straightforward reaction conditions.
  • Photochemical methods, while promising for related fluorophenyl compounds, require further optimization for this specific amine hydrochloride.
  • Catalytic coupling methods provide an alternative route with potential advantages in selectivity and environmental impact.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Reductive Amination Cyclohexylamine + 2-fluorobenzaldehyde NaBH4 or other reductant, solvent Room temp to mild heating Simple, high yield, scalable Requires reductant, purification needed
Alkylation Cyclohexylamine + 2-fluorobenzyl chloride Base (e.g., triethylamine), solvent Room temp to reflux Direct, straightforward Possible side reactions, overalkylation risk
Catalytic Deaminative Coupling Cyclohexylamine + 2-fluorobenzyl precursors Ruthenium catalyst, ligands Mild, controlled High selectivity, greener Catalyst cost, optimization needed
Photochemical Synthesis (Analogous) Amines + trichloroacetamides UV light, base catalyst 50–120 °C, UV exposure Innovative, clean Limited direct application, complex setup

Q & A

Q. Which computational tools predict the physicochemical properties of novel this compound derivatives?

  • Methodological Answer : Employ density functional theory (DFT) for electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (GROMACS) for solubility. Validate predictions with experimental logD (shake-flask method) and pKa (potentiometric titration) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride
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